molecular formula C9H11BrO3Zn B6303134 3,4,5-Trimethoxyphenylzinc bromide CAS No. 1569303-99-6

3,4,5-Trimethoxyphenylzinc bromide

Cat. No.: B6303134
CAS No.: 1569303-99-6
M. Wt: 312.5 g/mol
InChI Key: NCYHMGYSSHMYAL-UHFFFAOYSA-M
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Description

3,4,5-Trimethoxyphenylzinc bromide is an organozinc compound that features a phenyl ring substituted with three methoxy groups at the 3, 4, and 5 positions, and a zinc bromide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trimethoxyphenylzinc bromide typically involves the reaction of 3,4,5-trimethoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

3,4,5Trimethoxyphenyl bromide+Zn3,4,5Trimethoxyphenylzinc bromide3,4,5-\text{Trimethoxyphenyl bromide} + \text{Zn} \rightarrow 3,4,5-\text{Trimethoxyphenylzinc bromide} 3,4,5−Trimethoxyphenyl bromide+Zn→3,4,5−Trimethoxyphenylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxyphenylzinc bromide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: It can act as a nucleophile in substitution reactions, where the zinc moiety facilitates the transfer of the phenyl group to an electrophilic center.

    Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Solvents: Tetrahydrofuran (THF) is commonly used due to its ability to stabilize organozinc compounds.

    Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a Negishi coupling reaction, the product would be a biaryl compound with the 3,4,5-trimethoxyphenyl group attached to another aromatic ring.

Scientific Research Applications

3,4,5-Trimethoxyphenylzinc bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxyphenylzinc bromide in chemical reactions involves the transfer of the phenyl group to an electrophilic center. The zinc moiety acts as a mediator, facilitating the nucleophilic attack of the phenyl group on the electrophile. This process is often catalyzed by transition metals such as palladium, which help to stabilize the reaction intermediates and lower the activation energy.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyphenylmagnesium bromide: Another organometallic compound with similar reactivity but containing magnesium instead of zinc.

    3,4,5-Trimethoxyphenylboronic acid: Used in Suzuki-Miyaura coupling reactions, where it acts as a nucleophile in the presence of a palladium catalyst.

Uniqueness

3,4,5-Trimethoxyphenylzinc bromide is unique in its ability to participate in a variety of coupling reactions with high efficiency and selectivity. The presence of the zinc moiety provides distinct reactivity compared to other organometallic compounds, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

bromozinc(1+);1,2,3-trimethoxybenzene-5-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11O3.BrH.Zn/c1-10-7-5-4-6-8(11-2)9(7)12-3;;/h5-6H,1-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYHMGYSSHMYAL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C[C-]=C1)OC)OC.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO3Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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